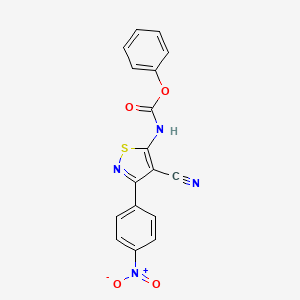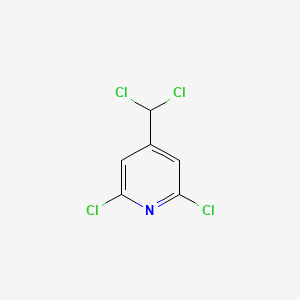
(4-(N,N-Diphenylamino)phenyl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(4-(N,N-Diphenylamino)phenyl)(phenyl)methanone is an organic compound known for its unique mechanoluminescent properties. This compound is characterized by its ability to emit light when subjected to mechanical stress, making it a subject of interest in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(N,N-Diphenylamino)phenyl)(phenyl)methanone typically involves the reaction of diphenylamine with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic acyl substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: (4-(N,N-Diphenylamino)phenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
(4-(N,N-Diphenylamino)phenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a mechanoluminescent material in the study of stress-induced luminescence.
Medicine: Investigated for use in drug delivery systems where mechanical stress can trigger drug release.
Industry: Utilized in the development of sensors and devices that detect mechanical stress.
作用機序
The mechanoluminescent properties of (4-(N,N-Diphenylamino)phenyl)(phenyl)methanone are attributed to the interactions between the diphenylamino and phenyl groups. When mechanical stress is applied, these interactions lead to the emission of light. The compound’s luminescence is primarily due to the locally excited state and twisted intramolecular charge transfer state .
類似化合物との比較
(4-(Diphenylphosphanyl)phenyl)(phenyl)methanone: Similar mechanoluminescent properties but different emission colors.
Benzophenone-triphenylamine hybrids: Used in photopolymerization with distinct light absorption properties
Uniqueness: (4-(N,N-Diphenylamino)phenyl)(phenyl)methanone is unique due to its tunable mechanoluminescent emission colors, which can be adjusted by manipulating weak intermolecular interactions in the crystalline state .
特性
分子式 |
C25H19NO |
|---|---|
分子量 |
349.4 g/mol |
IUPAC名 |
phenyl-[4-(N-phenylanilino)phenyl]methanone |
InChI |
InChI=1S/C25H19NO/c27-25(20-10-4-1-5-11-20)21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H |
InChIキー |
QNRCTABAMPXVIP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


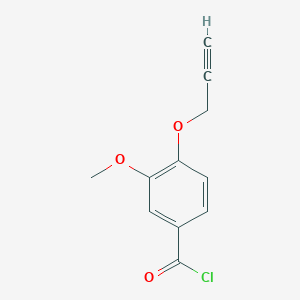
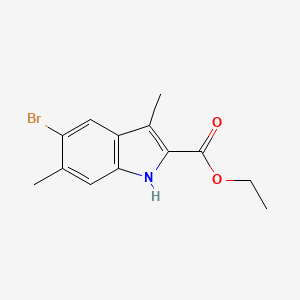
![1-[4-(1H-benzimidazol-5-yloxy)phenyl]ethanone](/img/structure/B8389979.png)
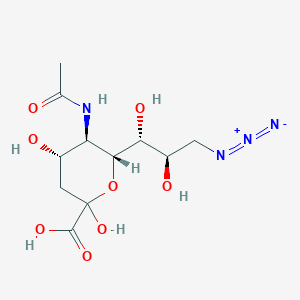
![5-Bromo-2-(2-fluorophenyl)pyrazolo[1,5-a]pyridine](/img/structure/B8389994.png)

![6-Chloro-N-[(R)-3,3-dimethyl-2-butyl]nicotinamide](/img/structure/B8390009.png)
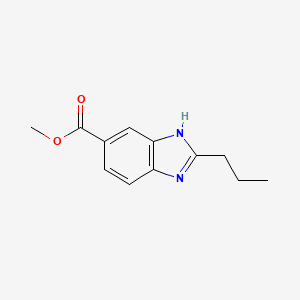
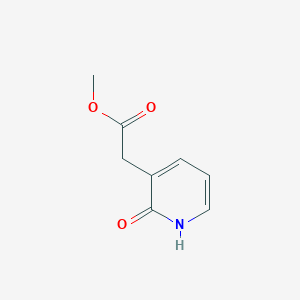
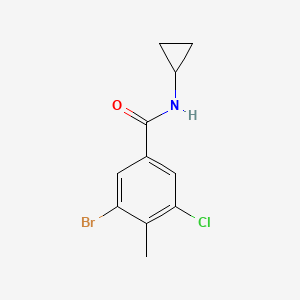
![[2-(4-Chloro-3-fluoro-phenyl)-ethyl]-carbamic acid ethyl ester](/img/structure/B8390048.png)
